tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1368055-49-5
VCID: VC11606918
InChI:
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.3

tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1368055-49-5

Cat. No.: VC11606918

Molecular Formula: C12H21NO3

Molecular Weight: 227.3

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate - 1368055-49-5

Specification

CAS No. 1368055-49-5
Molecular Formula C12H21NO3
Molecular Weight 227.3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 2-position with an isopropyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The 3-oxo moiety introduces a ketone functionality, enabling further derivatization. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.3 g/mol), and the (2S) configuration confers chirality, critical for interactions with biological targets .

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1368055-49-5
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.3 g/mol
Purity≥95%
Storage Conditions2–8°C under inert atmosphere

Synthesis Methods

Conventional Boc Protection Strategy

The synthesis typically begins with a pyrrolidine precursor, such as (2S)-2-(propan-2-yl)pyrrolidin-3-one. Reaction with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C, mediated by triethylamine (Et₃N), yields the Boc-protected product. This method achieves 75–85% yields and high enantiomeric excess (ee >98%).

Stereoselective Approaches

Advanced protocols employ chiral auxiliaries or catalysts to enhance stereocontrol. For instance, Quintavalla et al. demonstrated a zinc-mediated allylation in dimethylformamide (DMF) to construct the pyrrolidine skeleton, followed by ozonolysis and oxidation to install the 3-oxo group . This method avoids racemization and is scalable for industrial applications.

Table 2: Comparative Synthesis Protocols

MethodReagents/ConditionsYield (%)Stereoselectivity
Boc ProtectionDCM, Et₃N, 0°C80High (ee >98%)
Zinc-Mediated Zn/LiCl, DMF, RT72Moderate (ee 85%)

Applications in Drug Discovery

Enzyme Inhibition Studies

The compound’s rigid pyrrolidine scaffold mimics transition states in enzymatic reactions. Preliminary assays indicate inhibitory activity against prolyl oligopeptidase (POP) and dipeptidyl peptidase-4 (DPP-4), targets for neurodegenerative diseases and diabetes . Modifications at the 3-oxo position (e.g., thiazolidine incorporation) enhance binding affinity, as seen in Teneligliptin analogs .

Spirocyclic Derivatives

Spiro-fusion of the pyrrolidine ring with indoline (e.g., tert-butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate) generates Wnt/β-catenin inhibitors, showing promise in oncology. The isopropyl group at C2' improves metabolic stability compared to methyl analogs.

Research Advancements and Mechanistic Insights

Kinetic Resolution Studies

Recent work by Lombardo et al. utilized lipase-catalyzed acetylation to resolve racemic mixtures of 2-(propan-2-yl)pyrrolidin-3-one, achieving 99% ee for the (S)-enantiomer . This biocatalytic approach reduces waste and aligns with green chemistry principles.

Computational Modeling

Density functional theory (DFT) calculations reveal that the Boc group stabilizes the pyrrolidine ring via n→π interactions*, lowering the activation energy for nucleophilic substitutions. This explains the compound’s reactivity in SN2 reactions with alkyl halides.

Comparative Analysis with Analogous Compounds

tert-Butyl 4-Oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

This analog (CAS 401564-36-1) replaces the 3-oxo group with a thiazolidine-carbonyl moiety, enhancing DPP-4 inhibition (IC₅₀ = 12 nM vs. 45 nM for the parent compound) . The thiazolidine ring engages in hydrogen bonding with catalytic residues, as confirmed by X-ray crystallography .

Spirocyclic Oxindole Derivatives

Spiro-fused derivatives exhibit 10-fold higher solubility in aqueous buffers compared to non-spiro analogs, addressing formulation challenges in drug development.

Future Directions

Prodrug Design

Converting the 3-oxo group to a ketal or enol ether could improve oral bioavailability. Preliminary studies show that ketal derivatives resist first-pass metabolism in rodent models.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles functionalized with folate ligands may enhance tumor-specific uptake of spirocyclic derivatives.

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